molecular formula C8H14ClN3O B2449433 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride CAS No. 2126176-79-0

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride

Cat. No.: B2449433
CAS No.: 2126176-79-0
M. Wt: 203.67
InChI Key: CUKIOZGBKZSSFF-UHFFFAOYSA-N
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Description

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride ( 2126176-79-0 ) is a versatile piperidine-based chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features a 1,2,4-oxadiazole heterocycle linked to the piperidine ring via a methylene spacer, a structure confirmed by its molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This specific molecular architecture, combining a nitrogen-rich saturated ring system with a bioisostere, makes it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate for constructing potential pharmacologically active compounds. Researchers utilize this compound as a precursor in the development of novel substances, leveraging the piperidine and 1,2,4-oxadiazole motifs which are prevalent in molecules with a range of biological activities. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It is offered in various quantities to suit laboratory-scale needs .

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-3-9-4-2-7(1)5-8-10-6-12-11-8;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIOZGBKZSSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Precursor Functionalization

The synthesis typically begins with modifying the piperidine backbone to introduce a methylene bridge for oxadiazole attachment. A common approach involves alkylation or protection of 4-piperidinecarboxylic acid esters. For instance, 4-piperidinecarboxylic acid methyl ester undergoes N-Boc protection using di-tert-butyldicarbonate in the presence of NaHCO₃ or triethylamine (Scheme 1). Alternatively, alkylation with formaldehyde or benzyl chloride introduces substituents at the piperidine nitrogen (Scheme 2). These intermediates are critical for subsequent hydrazide formation.

Hydrazide Synthesis and Cyclization

The ester intermediates are refluxed with hydrazine hydrate to yield 4-piperidinecarboxylic acid hydrazides (e.g., 2a in Scheme 1). Cyclization of hydrazides with carbonylating agents forms the 1,2,4-oxadiazole ring:

  • Oxadiazol-2-ones are synthesized using N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and dimethylformamide (DMF).
  • Oxadiazol-2-thiones require carbonyldisulfide in ethanolic KOH.
    IR and NMR spectra confirm the predominant amide tautomer over imino-alcohol forms.

Deprotection and Salt Formation

Final steps involve Boc deprotection using hydrogen chloride in dioxane or methanol, yielding the hydrochloride salt. For example, treatment of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-piperidine-1-carboxylic acid tert-butyl ester with 4N HCl in dioxane achieves quantitative conversion to the hydrochloride.

Alternative Route: Reductive Coupling and Cyclocarbonylation

A divergent method involves reductive coupling of aryl hydrazides with acylated piperidones (Scheme 2). Key steps include:

  • Acylation of 4-Piperidone : Carboxylic acids (e.g., cyclopropanecarboxylic acid) are converted to acid chlorides and coupled to 4-piperidone.
  • Reductive Coupling : Aryl hydrazides (e.g., 3t–z ) react with acylated piperidones (2a–f ) under reducing conditions to form hydrazide intermediates (4 ).
  • Cyclocarbonylation : Treatment with triphosgene converts hydrazides to 1,3,4-oxadiazol-2-ones (5 ). Silica gel instability of intermediates necessitates direct cyclization without purification, improving yields.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Advantages
Hydrazide Cyclization 4-Piperidinecarboxylic ester CDI, carbonyldisulfide 50–70% High regioselectivity
Reductive Coupling Acylated piperidones Triphosgene, aryl hydrazides 60–80% Modular aryl group introduction
Boc Deprotection Boc-protected piperidine HCl (dioxane) ~100% Quantitative salt formation

Key Observations :

  • The hydrazide route offers straightforward access to oxadiazole regioisomers but requires stringent anhydrous conditions.
  • Reductive coupling permits structural diversification at the aryl ring, though steric bulk (e.g., naphthyl groups) may hinder cyclization.
  • HCl-mediated deprotection ensures high purity but may necessitate recrystallization for pharmaceutical-grade material.

Structural Confirmation and Purity Optimization

Post-synthetic characterization relies on:

  • ¹H/¹³C NMR : Diagnostic signals for piperidine (δ 3.0–3.5 ppm, multiplet) and oxadiazole (δ 8.1–8.3 ppm, singlet).
  • HPLC-MS : Purity >95% validated using C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Confirms chair conformation of piperidine and orthogonal orientation of oxadiazole substituents (e.g., C–N torsion angles ~70–104°).

Industrial-Scale Considerations

For bulk synthesis, solvent selection and catalyst recovery are critical:

  • THF/DMF Mixtures : Enable CDI-mediated cyclization but require rigorous solvent recycling.
  • Ethanolic KOH : Cost-effective for thione synthesis but generates hazardous waste.
  • Triphosgene : Preferred over phosgene for safety, though moisture-sensitive.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactions

The oxadiazole ring participates in both electrophilic and nucleophilic substitutions:

Electrophilic Substitution

  • Nitration : The oxadiazole ring undergoes nitration at the 5-position using HNO₃/H₂SO₄, forming nitro derivatives. This reaction is highly regioselective .

  • Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-1,2,4-oxadiazoles, which serve as intermediates for cross-coupling reactions .

Nucleophilic Attack

  • Hydrolysis : Under acidic conditions (HCl, 100°C), the oxadiazole ring hydrolyzes to form a carboxylic acid and an amidoxime .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) yields substituted amidines, useful in medicinal chemistry .

Functionalization of the Piperidine Substituent

The piperidine ring undergoes characteristic amine reactions:

Table 2: Piperidine Modification Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpiperidine derivative85
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTAcetylated piperidine derivative78
OxidationKMnO₄, H₂O, 70°CPiperidine N-oxide62
  • Alkylation and acylation occur preferentially at the piperidine nitrogen due to its nucleophilic character.

  • Oxidation with KMnO₄ selectively converts the piperidine ring to its N-oxide form, altering solubility and bioavailability.

Redox Reactions

The oxadiazole ring exhibits redox activity:

  • Reduction : Hydrogenation (H₂, Pd/C) reduces the oxadiazole to a dihydroimidazole derivative, though this requires high pressures (5 atm) and elevated temperatures .

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the oxadiazole to a 1,2,4-triazole N-oxide, a reaction exploited in prodrug design .

Limitations and Challenges

  • Low regioselectivity in substitution reactions involving the oxadiazole ring remains a persistent issue, particularly with bulky electrophiles .

  • Stability concerns : The compound degrades under strongly basic conditions (pH > 10), limiting its utility in alkaline environments.

Emerging Reaction Methodologies

Recent advances focus on sustainable approaches:

  • Mechanochemical synthesis : Solvent-free grinding of precursors with K₂CO₃ achieves cyclodehydration in 30 minutes, though yields remain moderate (50–60%) .

  • Photoredox catalysis : Visible-light-driven reactions enable room-temperature functionalization of the oxadiazole ring, reducing energy consumption .

Key Research Findings

  • Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the oxadiazole ring exhibit enhanced thermal stability and reactivity toward nucleophiles .

  • Piperidine N-oxide derivatives show improved blood-brain barrier penetration, making them candidates for neuropharmacological applications.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have been identified as potential anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mechanism of action often involves interaction with specific biological targets through the nitrogen atoms in the oxadiazole ring .
  • Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems. Preliminary findings suggest potential anxiolytic and antidepressant properties due to interactions with serotonin and dopamine receptors. Such properties make it a candidate for further studies in treating mood disorders.
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride against various bacterial strains. It has shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating its utility in developing new antimicrobial agents .

Biochemical Assays

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and receptor binding. Its structural characteristics allow for detailed investigations into pharmacodynamics and pharmacokinetics, crucial for understanding its therapeutic potential.

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation. This makes it relevant in the development of new materials for industrial applications.

Case Studies

Several studies illustrate the efficacy of this compound:

  • Cytotoxicity Studies : A study evaluated various oxadiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as novel anticancer agents .
  • Neuropharmacological Assessment : In animal models, compounds similar to this compound were tested for their effects on anxiety-like behaviors. These studies reported significant reductions in anxiety symptoms compared to control groups treated with placebo substances .
  • Antimicrobial Efficacy : A series of experiments demonstrated the antibacterial activity of this compound against Staphylococcus aureus and other gram-positive bacteria. The findings suggested that modifications to the oxadiazole ring could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride is unique due to the combination of the oxadiazole and piperidine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility and potential for innovation in drug discovery and materials science .

Biological Activity

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride is a compound that combines a piperidine ring with a 1,2,4-oxadiazole moiety. This unique structure has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The 1,2,4-oxadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to the 1,2,4-oxadiazole scaffold. This moiety interacts with various biological targets:

  • Antimicrobial Activity : Compounds with the oxadiazole structure have demonstrated significant antibacterial and antiviral properties. They potentially disrupt microbial cellular processes by inhibiting critical enzymes or receptors.
  • Anticancer Activity : Research indicates that similar oxadiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Activity Findings Reference
AntimicrobialExhibits significant antibacterial activity against various strains; mechanism involves enzyme inhibition.
AnticancerInduces apoptosis in cancer cell lines; IC50 values indicate potent activity against HCC cells.
NematocidalDemonstrates effective nematocidal activity; affects acetylcholine receptors in nematodes.
NeuroprotectivePotential neuroprotective effects noted in preliminary studies; requires further investigation.

Case Studies

  • Antimicrobial Studies : A study highlighted the effectiveness of oxadiazole derivatives against bacterial infections. The compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting its potential as an alternative treatment option.
  • Anticancer Research : In vivo studies demonstrated that piperidine derivatives with oxadiazole rings significantly inhibited tumor growth in xenograft models of hepatocellular carcinoma (HCC). The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
  • Nematocidal Activity : Recent research found that certain oxadiazole derivatives showed remarkable nematocidal activity against Bursaphelenchus xylophilus, with LC50 values significantly lower than commercial nematicides like avermectin.

Q & A

Q. What are the critical safety protocols for handling 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Storage : Store in tightly sealed containers at room temperature (RT), away from oxidizing agents and heat sources .
  • Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid dust generation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the piperidine and oxadiazole moieties. The methylene group bridging the oxadiazole and piperidine rings should show distinct shifts (e.g., δ 3.5–4.5 ppm for 1^1H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for [C9_9H15_{15}ClN3_3O]+^+: 232.71) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and detects impurities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Piperidine derivatives are prone to hydrolysis under acidic conditions (pH <3) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (likely >200°C based on related piperidine hydrochlorides) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer:

  • Variable Selection : Key factors include reaction temperature (e.g., 80–120°C), molar ratios (oxadiazole:piperidine), and solvent polarity (e.g., DMF vs. THF) .
  • Design Example : A 23^3 factorial design evaluates interactions between variables. Response surface methodology (RSM) identifies optimal conditions for yield and purity .
  • Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

  • Cross-Validation : Compare acute toxicity data (e.g., LD50_{50}) from rodent models (oral, dermal) with in vitro assays (e.g., Ames test for mutagenicity) .
  • Regulatory Alignment : Note that GHS classifications may vary by region (e.g., Japanese NITE guidelines vs. EU CLP). Harmonize data using OECD test protocols .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific toxicity .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with GABAA_A receptors (common targets for piperidine derivatives). The oxadiazole group may engage in hydrogen bonding .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes in lipid bilayers .
  • SAR Analysis : Compare with analogs (e.g., 3-(piperidin-4-yloxy)benzoic acid hydrochloride) to identify critical pharmacophores .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

Methodological Answer:

  • OECD 301F Test : Measure biodegradability in aqueous media over 28 days. Piperidine derivatives often show low biodegradability (<20%) .
  • Algal Toxicity Assay : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations. EC50_{50} values >10 mg/L suggest low acute ecotoxicity .
  • Soil Mobility : Use column leaching tests (OECD 312) to evaluate adsorption coefficients (Koc_{oc}). High Koc_{oc} (>500) indicates low mobility .

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